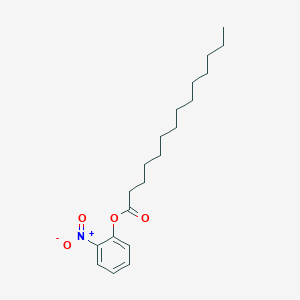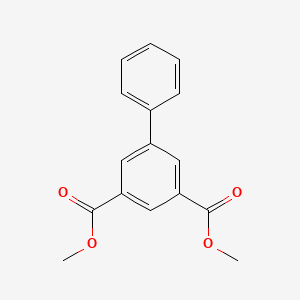
Quinoline-4-sulfonic Acid
Übersicht
Beschreibung
Quinoline-4-sulfonic acid (CAS Number: 6046-42-0) is a chemical compound belonging to the class of quinoline derivatives. It consists of a quinoline core with a sulfonic acid group attached at the 4-position. The molecular formula is C9H7NO3S, and its molecular weight is approximately 209.23 g/mol .
Synthesis Analysis
Quinoline derivatives can be synthesized from α,β-unsaturated aldehydes. Various methods have been employed for their preparation, including catalytic systems, one-pot reactions, solvent-free conditions, and the use of ionic liquids. These synthetic approaches have led to the development of numerous bioactive quinolines .Molecular Structure Analysis
This compound contains a quinoline core fused with a sulfonic acid group at the 4-position. The molecule has 22 bonds, including aromatic bonds, double bonds, and a sulfonic acid group. The structure allows for various transformations and reactivity .Chemical Reactions Analysis
This compound can participate in various chemical reactions, including alkylation, thiolation, ring contraction, and annulation with additional cycles. Specific reaction mechanisms and conditions depend on the specific synthetic approach used .Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Catalyst in Synthesis Processes
Quinoline-4-sulfonic Acid and its derivatives have been extensively utilized as catalysts in the synthesis of quinolines and other heterocyclic compounds. For example, sulfonated cellulose and starch have been prepared and applied for the Friedländer synthesis of quinolines, demonstrating high yields under solvent-free conditions at relatively low temperatures (Shaabani, Rahmati, & Badri, 2008). Similarly, nanocrystalline titania-based sulfonic acid has been reported as a highly efficient and recyclable solid acid catalyst for the preparation of quinoxaline derivatives, showcasing the method's advantages in terms of yields, reaction time, and temperature (Atghia & Beigbaghlou, 2013).
Advancements in Organic Synthesis
The advancements in organic synthesis through the application of this compound derivatives are evident in the efficient and concise one-pot protocols developed for synthesizing sulfonylated quinoline N-oxides via copper-catalyzed C-H bond activation. This method leverages commercially available aryl sulfonyl chlorides, achieving up to 91% yields in a chemo- and regioselective manner (Wu et al., 2013).
Role in Drug Synthesis and Biological Screening
This compound derivatives play a significant role in drug synthesis and biological screening. The synthesis of bioactive quinoxaline-containing sulfonamides, for instance, has been highlighted for their broad range of biomedical activities, including antibacterial, antifungal, and anticancer actions. The incorporation of the sulfonamide group into quinoxaline frameworks has been shown to enhance their therapeutic potential (Irfan et al., 2021).
Environmental and Catalytic Efficiency
The environmental benefits and catalytic efficiency of this compound derivatives are underscored by their application in green chemistry. For example, silica bonded S-sulfonic acid has been utilized as a recyclable catalyst for the room temperature synthesis of quinoxaline derivatives, emphasizing the catalyst's reusability and the eco-friendly nature of the reaction conditions (Niknam, Saberi, & Mohagheghnejad, 2009).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoline-4-sulfonic Acid, like other quinoline derivatives, has a broad spectrum of bio-responses . . Quinoline derivatives are known to interact with various biological targets, contributing to their diverse applications in medicinal chemistry .
Mode of Action
Quinoline derivatives generally exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Result of Action
Quinoline derivatives have been shown to have a wide range of pharmaceutical activities, such as anti-viral, anti-cancer, and anti-hiv .
Action Environment
It’s known that the synthesis of quinoline derivatives can be influenced by various reaction methods, including microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (uv radiation) .
Eigenschaften
IUPAC Name |
quinoline-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRYDUDEJGXDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403539 | |
| Record name | Quinoline-4-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6046-42-0 | |
| Record name | 4-Quinolinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6046-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-4-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1609037.png)




![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)




